![molecular formula C17H14N4OS2 B2429190 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795089-61-0](/img/structure/B2429190.png)
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a nitrogen- and sulfur-containing heterocyclic compound . It’s part of a class of compounds that have shown significant bioactive properties .
Synthesis Analysis
The synthesis of this compound involves the construction of imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of this compound includes a free NH group, a carbonyl moiety, and a lactone group . These groups increase the polarity of the molecule, which can promote solubility and improve binding affinity by forming H-bonds .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the formation of E and Z isomers . The N=CH double bond restricts rotation, leading to the formation of these isomers .Applications De Recherche Scientifique
Anticancer Properties
Research has shown that derivatives of imidazo[2,1-b]thiazole, including compounds similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, exhibit potential anticancer properties. For instance, a study by Potikha and Brovarets (2020) revealed that certain compounds within this chemical class demonstrate a moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines such as prostate, colon cancer, and leukemia (Potikha & Brovarets, 2020).
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also been studied for their antimicrobial properties. A research conducted by Shankerrao et al. (2017) synthesized several imidazothiazole derivatives and found them to have promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).
Aldose Reductase Inhibitory Effect
Further, these compounds have been evaluated for their aldose reductase inhibitory effect, which is relevant in the management of complications related to diabetes. A study by Güzeldemirci et al. (2018) synthesized and tested various derivatives for this effect, finding some to have notable inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).
Anti-Inflammatory Properties
Additionally, these molecules have been explored for their anti-inflammatory properties. For example, research conducted by Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs and found them to be selective inhibitors of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).
Herbicidal Applications
Interestingly, this class of compounds has also been investigated for herbicidal applications. A study by Ohta et al. (2010) demonstrated that sulfonylurea compounds with an imidazo[2,1-b]thiazole moiety had potent herbicidal activity and good selectivity towards rice plants (Ohta, Itoh, Yamada, Masumoto, Yoshikawa, & Ishida, 2010).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have shown significant activity against Mycobacterium tuberculosis . They have also been found to inhibit Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability .
Orientations Futures
The future directions for this compound could involve further exploration of its bioactive properties. For instance, similar compounds have been actively studied as electroluminescent materials for OLED devices . Additionally, the search for new anti-mycobacterial agents has revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives .
Propriétés
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBZIVGZFICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
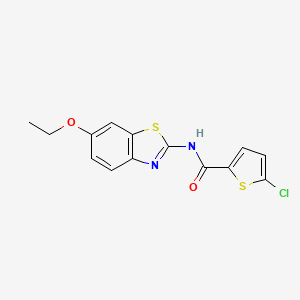
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)
![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)
![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
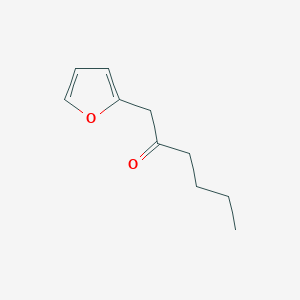
![2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide](/img/structure/B2429117.png)
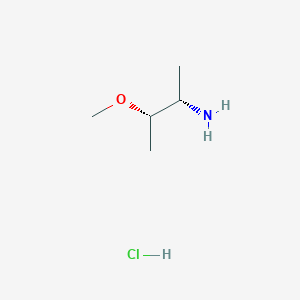


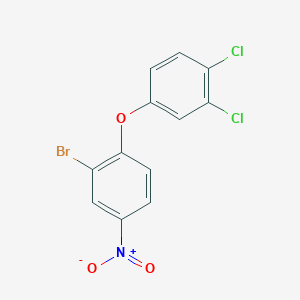
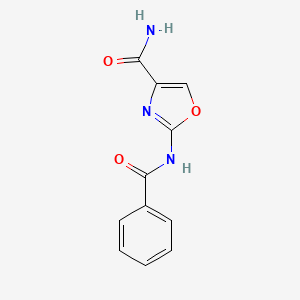

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
